Angiolam A

Description

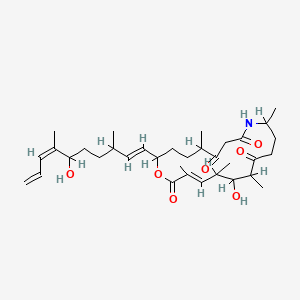

Structure

2D Structure

Properties

CAS No. |

99267-41-1 |

|---|---|

Molecular Formula |

C34H53NO7 |

Molecular Weight |

587.8 g/mol |

IUPAC Name |

(17E)-15-hydroxy-2-[(1E,7Z)-6-hydroxy-3,7-dimethyldeca-1,7,9-trienyl]-5,10,14,16,18-pentamethyl-1-oxa-9-azacyclononadec-17-ene-6,8,13,19-tetrone |

InChI |

InChI=1S/C34H53NO7/c1-9-10-22(3)29(36)17-12-21(2)11-15-28-16-13-23(4)31(38)20-32(39)35-26(7)14-18-30(37)27(8)33(40)24(5)19-25(6)34(41)42-28/h9-11,15,19,21,23-24,26-29,33,36,40H,1,12-14,16-18,20H2,2-8H3,(H,35,39)/b15-11+,22-10-,25-19+ |

InChI Key |

GRCRWFPQJFBHLG-ZXXIUXGKSA-N |

SMILES |

CC1CCC(OC(=O)C(=CC(C(C(C(=O)CCC(NC(=O)CC1=O)C)C)O)C)C)C=CC(C)CCC(C(=CC=C)C)O |

Isomeric SMILES |

CC1CCC(OC(=O)/C(=C/C(C(C(C(=O)CCC(NC(=O)CC1=O)C)C)O)C)/C)/C=C/C(C)CCC(/C(=C\C=C)/C)O |

Canonical SMILES |

CC1CCC(OC(=O)C(=CC(C(C(C(=O)CCC(NC(=O)CC1=O)C)C)O)C)C)C=CC(C)CCC(C(=CC=C)C)O |

Synonyms |

angiolam A |

Origin of Product |

United States |

Isolation and Cultivation of Angiolam A Producing Microorganisms

Myxobacterial Strains Associated with Angiolam A Production

This compound was initially described as being produced by Angiococcus disciformis strain An d30. nih.govjst.go.jp More recently, new myxobacterial strains, MCy12716 and MCy12733, belonging to the Myxococcaceae clade, have been identified as producers of this compound and several novel derivatives. asm.orgresearchgate.net Phylogenetic analysis indicates that these new isolates cluster within a different clade compared to the original Angiococcus disciformis (now classified as Pyxidicoccus fallax) producer strains An d30 and An d48, suggesting that the ability to produce angiolams is strongly correlated with the genus Pyxidicoccus. asm.org The Myxococcaceae family is a diverse group within the myxobacteria, characterized by rod-shaped vegetative cells and the formation of fruiting bodies and myxospores. wikipedia.org

Angiococcus disciformis and Other Myxococcaceae Clade Members

Angiococcus disciformis strain An d30 has been a key source for the isolation of this compound. nih.govjst.go.jpresearchgate.net This strain is classified within the Myxococcaceae clade. asm.org Recent studies have expanded the known producers to include strains MCy12716 and MCy12733, which also belong to the Myxococcaceae clade but are phylogenetically distinct from the previously known producers. asm.org These findings highlight the potential within the Myxococcaceae family for the discovery of angiolams and related compounds.

Strain Isolation Methodologies (e.g., Standard Bacterial Predation Method from Environmental Samples)

Myxobacteria, including those producing this compound, are commonly isolated from environmental samples such as soil, decaying plant materials, and tree bark. jst.go.jpneliti.com A standard method for isolating myxobacteria is the bacterial predation method. asm.orgneliti.comoup.comnih.gov This technique utilizes the predatory nature of myxobacteria, which feed on other microorganisms. neliti.comoup.comfrontiersin.org

A typical bacterial predation method involves placing environmental samples, such as soil treated with cycloheximide (B1669411) to inhibit fungal growth, near a lawn of prey bacteria, such as Escherichia coli, on a suitable agar (B569324) medium like water agar (WCX) or VY-2 agar. neliti.comoup.comfrontiersin.org Myxobacteria present in the sample will swarm towards and lyse the prey bacteria, forming characteristic predatory plaques or swarms. neliti.comoup.comfrontiersin.org The edges of these swarming colonies or associated fruiting bodies can then be picked and sub-cultured onto fresh media with prey bacteria to obtain pure cultures. neliti.comoup.com Other isolation methods include the rabbit dung method, placing soil on bacterial smears, and the filter paper method. jst.go.jp

Fermentation and Cultivation Strategies for Enhanced Production

Optimizing cultivation conditions is crucial for enhancing the production of secondary metabolites like this compound from myxobacteria.

Optimization of Growth Conditions and Media Composition

Myxobacteria generally grow slowly, and their growth and secondary metabolite production can be influenced by the culture medium composition. nbu.ac.in Studies have investigated different media for myxobacterial cultivation. For analytical purposes, cultures may be grown in shake flasks using specific fermentation media. nih.gov The addition of adsorber resins, such as XAD-16, to the culture medium can help to bind secondary metabolites produced, potentially improving yields. nih.govoup.com

Cultivation media screening has been performed to improve the production of angiolam derivatives. nih.govresearchgate.net For instance, cultivation of strain MCy12733 in RG5 medium improved the production of most observed angiolam derivatives two- to threefold compared to other media. nih.govresearchgate.net The addition of specific precursors, such as L-valine, to the medium can also influence the production of certain angiolam derivatives. nih.govresearchgate.net For example, adding 2.5 g/L of L-valine to Cy/H medium improved the production of angiolam D about sixfold, although it reduced the production of other angiolam derivatives. nih.govresearchgate.net

Large-Scale Cultivation Techniques

For the isolation of sufficient quantities of this compound and its derivatives for structural elucidation and further studies, large-scale cultivation is necessary. nih.govuni-saarland.de Pre-cultures are typically grown in shake flasks and then used to inoculate larger volumes of fermentation medium in shaking flasks or bioreactors. nih.govresearchgate.net Large-scale fermentations often involve supplementing the medium with adsorber resins to capture the produced metabolites. nih.govuni-saarland.de While large-scale technical processes for myxobacterial compounds are not always fully established, it has been demonstrated that technical substrates like corn steep powder, maize gluten, soya meal, yeast cells, or skim milk powder can be used effectively in some cases. nbu.ac.inkoreascience.kr

Extraction and Purification Methodologies for this compound and its Derivatives

Once the myxobacterial cultures have been grown, the next step is to extract and purify this compound and its derivatives from the culture broth and biomass.

Following fermentation, the culture is typically pelleted, and the pellet is stored. nih.gov Extraction of secondary metabolites often involves using organic solvents. For example, angiolams have been extracted from bacterial extracts. asm.org

Purification of this compound and its derivatives commonly involves chromatographic techniques. Preparative HPLC (High-Performance Liquid Chromatography) is a key method used for the purification of angiolams from large-scale cultivations. nih.gov In some cases, further separation techniques such as supercritical fluid chromatography may be employed for specific derivatives. nih.gov As part of the purification process, isolated this compound is typically verified, for example, by high-resolution electrospray-ionization mass spectrometry (HRESI-MS) to confirm its molecular formula. nih.gov

Data Table: Effect of L-Valine Supplementation on Angiolam Production

| Medium + Supplement | Relative Production of this compound | Relative Production of Angiolam D |

| Cy/H Medium | Baseline | Baseline |

| Cy/H Medium + 2.5 g/L L-Valine | Reduced (~fourfold) | Improved (~sixfold) |

Note: Data is based on relative production observed in strain MCy12733. nih.govresearchgate.net

Chromatographic Separation Techniques (e.g., Preparative HPLC, Supercritical Fluid Chromatography)

Chromatographic separation techniques are essential for purifying this compound from the crude extract obtained after solvent extraction. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of natural products on a larger scale. asm.org It involves passing the extracted mixture through a stationary phase under high pressure using a liquid mobile phase. By optimizing the stationary phase and mobile phase composition, this compound can be separated from co-eluting impurities. asm.org

Supercritical Fluid Chromatography (SFC) is another powerful separation technique that has been employed in the purification of this compound derivatives. asm.org SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often mixed with a polar co-solvent like methanol. shimadzu-webapp.eushimadzu.eu SFC offers advantages such as faster separation times, reduced solvent consumption, and suitability for separating a range of compounds, including those that are less amenable to HPLC. shimadzu-webapp.eushimadzu.eujshanbon.com For angiolam derivatives, SFC has been used for further separation after initial purification by preparative HPLC. asm.org

Research findings indicate that both preparative HPLC and SFC are valuable tools in the purification workflow for this compound and its related compounds. asm.org

Purity Assessment Methodologies

Assessing the purity of isolated this compound is critical to ensure its suitability for further studies. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with detectors such as a Photodiode Array (PDA) or Mass Spectrometry (MS) is commonly used to determine the purity of compounds. chromforum.orgsepscience.com HPLC-PDA can assess peak purity by analyzing UV absorbance spectra across an eluting peak, helping to identify co-eluting impurities. chromforum.orgsepscience.com HPLC-MS provides a more definitive assessment by analyzing the mass-to-charge ratio of compounds, allowing for the detection of impurities with different molecular weights. sepscience.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a powerful technique for purity determination. nih.govbwise.kr qNMR allows for the direct quantification of the analyte by comparing the signals of the compound of interest to those of a certified internal standard. nih.govbwise.kr This method can provide accurate purity values and is complementary to chromatographic methods. nih.govbwise.kr Comparison of NMR spectra of the isolated compound with reported data for this compound is also used to confirm its identity and assess its purity. asm.orgoatext.com

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is also used to determine the accurate mass of this compound, which helps confirm its molecular formula and assess purity by identifying potential impurities with different masses. asm.org For this compound, HRESI-MS has shown a specific signal corresponding to its molecular formula. asm.org

Based on the available information, a combination of chromatographic techniques (HPLC, SFC) and spectroscopic methods (NMR, MS) is typically employed to ensure the purity and confirm the identity of isolated this compound.

Here is a summary of some techniques and findings related to this compound isolation and analysis:

| Technique | Application in this compound Studies | Key Observations / Findings |

| Solvent Extraction | Isolation from myxobacterial culture broth/biomass. nih.gov | General principles involve using organic solvents. protocols.iooatext.comlibretexts.org Efficiency can be improved by optimizing solvent, temperature, and duration. chemours.commdpi.com |

| Preparative HPLC | Purification of angiolams from extracts. asm.org | Used to separate this compound and its derivatives from complex mixtures. asm.org |

| Supercritical Fluid Chromatography (SFC) | Further separation of angiolam derivatives (e.g., Angiolam C and D). asm.org | Utilizes supercritical CO2 with co-solvents; offers faster separation and is complementary to HPLC. shimadzu-webapp.eushimadzu.eujshanbon.com |

| High-Resolution ESI-MS | Confirmation of molecular formula and assessment of purity. asm.org | Used to determine the accurate mass, e.g., [M-H2O + H]+ signal at m/z 570.3785 for this compound (C34H53NO7). asm.org |

| NMR Spectroscopy (1H, 13C, HSQC) | Confirmation of structure and identity; used for purity assessment (qNMR). asm.orgoatext.comnih.govbwise.kr | Comparison with authentic samples confirms the purified compound. asm.org qNMR can provide direct purity values. nih.govbwise.kr |

| HPLC-PDA | Purity assessment by analyzing UV spectra across peaks. chromforum.orgsepscience.com | Helps identify potential co-elution based on spectral variations. chromforum.orgsepscience.com |

| HPLC-MS | Definitive purity assessment based on mass differences. sepscience.comnih.govnih.gov | Useful for detecting low-level contaminants with different molecular weights. sepscience.comnih.govnih.gov |

Structural Elucidation and Stereochemical Assignment of Angiolam a

Spectroscopic Characterization Techniques

Spectroscopic methods play a vital role in the initial determination of a natural product's structure. For Angiolam A, a combination of NMR and mass spectrometry techniques provided essential data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. For this compound, 1D NMR spectra, such as ¹H and ¹³C NMR, provided information on the types of protons and carbons present and their chemical environments nih.govasm.org. The chemical shifts (δ) and coupling constants (J) observed in these spectra are characteristic of specific structural features.

Two-dimensional (2D) NMR techniques were indispensable in establishing the connectivity between atoms. Specifically, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were used. HSQC spectra correlate proton signals with the carbons to which they are directly attached, aiding in the assignment of carbon signals and the identification of CH, CH₂, and CH₃ groups nih.govasm.org. HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity across quaternary carbons and through heteroatoms, which helped piece together the different fragments of the molecule nih.govasm.org.

Comparison of ¹H, ¹³C, and HSQC NMR spectra of isolated this compound with authentic samples has been used to confirm its identity and verify its known structure nih.govasm.org.

High-Resolution Mass Spectrometry (HRMS, ESI-MS, MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the accurate mass of this compound, allowing for the calculation of its molecular formula nih.gov. For this compound, HRESI-MS showed a [M-H₂O + H]⁺ signal at m/z 570.3785, corresponding to a molecular formula of C₃₄H₅₃NO₇ nih.gov. This formula indicates nine double bond equivalents (DBEs), which is consistent with the reported structure nih.gov.

Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in elucidating the substructures within a molecule. By fragmenting the parent ion and analyzing the resulting fragment ions, researchers can deduce the connectivity of different parts of the molecule. MS/MS spectra of this compound have been used to compare it with novel angiolam congeners nih.govasm.org.

Advanced Spectroscopic Methods for Complex Natural Products

While the provided text primarily highlights NMR and HRMS for this compound's initial characterization, the structural elucidation of complex natural products often benefits from advanced spectroscopic methods. Although not explicitly detailed for this compound in the provided snippets, techniques such as Cryogenic NMR, Capillary NMR, and potentially hyphenated techniques like LC-NMR could be applied to samples with limited quantities or to resolve overlapping signals in complex spectra researchgate.net. These methods can provide enhanced sensitivity and resolution, which are particularly valuable when dealing with challenging natural products.

Stereochemical Determination and Absolute Configuration Assignment

Determining the stereochemistry, including the relative and absolute configuration of chiral centers, is a critical part of natural product structure elucidation. This compound possesses multiple chiral centers, making this aspect particularly important.

Chiroptical Methods (e.g., Optical Rotation Comparison)

Chiroptical methods, which involve the interaction of chiral substances with polarized light, are fundamental for determining absolute configuration taylorfrancis.comegyankosh.ac.innih.gov. Optical rotation, the degree to which a substance rotates plane-polarized light, is a key chiroptical property egyankosh.ac.inmertenlab.de. The sign and magnitude of optical rotation are dependent on the molecule's structure, concentration, solvent, temperature, and the wavelength of light used mertenlab.de.

For this compound, the comparison of the optical rotation of the synthesized material with that of the isolated natural product was instrumental in establishing its absolute configuration researchgate.netacs.org. Early reports on this compound did not determine its absolute configuration acs.org. However, the first total synthesis of this compound revealed that the optical rotation of the synthetic compound was opposite to the reported value for the authentic natural product researchgate.netacs.org. The synthetic material had an α-D-value of -25.0, while the authentic material had a value of +24.8 acs.org. This finding indicated that the absolute configuration of authentic this compound is the opposite enantiomer with respect to the synthesized material and opposite from the originally proposed structure researchgate.netacs.org.

Computational Chemistry for Conformational Analysis and Stereochemistry

Computational chemistry methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data in structural and stereochemical elucidation ucsb.eduiu.eduuoa.grmdpi.com. These methods can be used for conformational analysis, predicting stable 3D arrangements of a molecule by rotating around single bonds iu.edulibretexts.org. By calculating the energies of different conformers, researchers can understand the preferred shapes of the molecule.

Furthermore, computational chemistry can be used to calculate spectroscopic properties, such as NMR chemical shifts and optical rotation values, for different possible stereoisomers ucsb.eduuoa.gr. Comparing these calculated values with experimental data can help in assigning the correct relative and absolute configurations researchgate.net. While the provided text does not explicitly detail the use of computational chemistry for this compound's stereochemistry, it is a common approach in modern natural product chemistry, especially for complex molecules with multiple chiral centers where experimental determination can be challenging. Computational analysis can provide insights into the factors influencing stereochemical outcomes and confirm assignments made by other methods acs.org.

Data Table: Spectroscopic Data Highlights for this compound

| Spectroscopic Method | Observation/Finding | Significance | Source |

| HRESI-MS | [M-H₂O + H]⁺ at m/z 570.3785 | Molecular formula C₃₄H₅₃NO₇, 9 DBEs | nih.gov |

| ¹H NMR | Characteristic signals (chemical shifts, coupling constants) | Information on proton environments and connectivity | nih.govasm.org |

| ¹³C NMR | Characteristic signals (chemical shifts) | Information on carbon environments and functional groups | nih.govasm.org |

| HSQC NMR | Correlation of directly bonded C-H pairs | Aiding in signal assignment and identifying CH, CH₂, CH₃ groups | nih.govasm.org |

| HMBC NMR | Correlations over 2 or 3 bonds | Establishing connectivity, including across quaternary carbons and heteroatoms | nih.govasm.org |

| Optical Rotation | Authentic: +24.8; Synthetic: -25.0 | Absolute configuration of authentic this compound is opposite to the synthetic material and originally proposed structure | researchgate.netacs.org |

Structural Revisions Based on Synthetic and Spectroscopic Data

The first total synthesis of this compound played a crucial role in clarifying ambiguities in its originally proposed structure. A total synthesis of this compound was accomplished in 18 steps. nih.gov Key steps in this synthesis included vinylogous Mukaiyama aldol (B89426) reactions, conjugate reduction followed by diastereoselective protonation, and macrolactamization. nih.gov

Comparison of the optical rotation of the synthesized material with that of the isolated natural product revealed that the absolute configuration of this compound was the opposite of what had been initially proposed. nih.gov This finding from the total synthesis provided definitive evidence for a structural revision concerning the absolute stereochemistry of this compound.

Further spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, supported and refined the structural understanding of this compound. While initial NMR data provided the basis for the initial structural assignment, subsequent, potentially higher-resolution or more comprehensive NMR experiments, in conjunction with synthetic confirmation, allowed for a more accurate structural elucidation. hyphadiscovery.com Studies involving the synthesis and NMR analysis of related compounds or fragments can be instrumental in confirming or correcting stereochemical assignments within complex molecules like this compound. beilstein-journals.org The use of techniques such as 1D and 2D solid-state NMR spectroscopy can provide detailed information about the local environments of atoms within a molecule, aiding in complete structural assignment. dicp.ac.cn

The combination of synthetic endeavors and detailed spectroscopic analysis, particularly the comparison of synthetic and natural product data like optical rotation and NMR spectra, is a powerful approach for validating and revising the structures of complex natural products. rsc.orgrsc.org In the case of this compound, this interplay between synthesis and spectroscopy was essential in correcting the initial absolute stereochemical assignment.

| Property | Initial Assignment | Revised Assignment (Based on Synthesis/Spectroscopy) |

| Absolute Configuration | (Proposed) | Opposite of Proposed nih.gov |

Biosynthesis of Angiolam a

Identification and Characterization of the Angiolam Biosynthetic Gene Cluster (BGC)

The journey to understand Angiolam A's creation begins with identifying the genetic blueprint responsible for its assembly—the biosynthetic gene cluster (BGC). nih.gov Initial investigations into new myxobacterial strains, MCy12716 and MCy12733, revealed the production of this compound and several novel derivatives. nih.govresearchgate.net This discovery prompted the sequencing of their genomes to locate the corresponding BGC. nih.gov

To pinpoint the genetic origins of the angiolam family of compounds, the genomes of the newly identified producing strains, MCy12716 and MCy12733, were sequenced using Illumina technology. nih.govasm.org The whole-genome shotgun approach is a common strategy for determining the complete genetic sequence of microorganisms. nih.govnih.gov This method involves randomly shearing the organism's DNA, sequencing the small fragments, and then using computational tools to assemble them into a contiguous sequence. nih.gov

Following sequencing, the genomes underwent annotation, a process where computational algorithms predict the locations of genes and their putative functions. nih.govgenouest.org This analysis, combined with retro-biosynthetic logic, successfully identified a candidate BGC responsible for angiolam production. asm.org The identified angiolam BGC spans a 78.5 kb region and contains a total of 14 genes. asm.org The ability to produce angiolams appears to be strongly associated with the myxobacterial genus Pyxidicoccus. asm.orgnih.gov

Table 1: Characteristics of the Angiolam Biosynthetic Gene Cluster (BGC)

| Feature | Description | Source(s) |

|---|---|---|

| Producing Genera | Pyxidicoccus | nih.gov, asm.org |

| Producer Strains | Angiococcus disciformis An d30, Pyxidicoccus fallax An d48, MCy12716, MCy12733 | nih.gov, rsc.org |

| Sequencing Method | Illumina Sequencing | nih.gov, asm.org |

| BGC Size | 78.5 kb | asm.org |

| Gene Count | 14 genes in total, with 5 core genes for the megasynthase | asm.org |

| Biosynthetic System | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid | nih.gov, asm.org |

Bioinformatic analysis of the sequenced genomes, particularly using tools like antiSMASH, revealed that the angiolam BGC encodes a large, multi-enzyme assembly line known as a Type I Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid system. nih.govasm.org These megasynthases are modular, with each module responsible for adding a specific building block to the growing molecular chain. nih.govplos.orgrsc.org

The angiolam megasynthase is organized into twelve modules spread across five core genes. nih.govasm.org These modules contain distinct enzymatic domains that select, activate, and incorporate specific monomer units—acyl-CoAs for PKS modules and amino acids for NRPS modules. plos.orgnih.gov The domains within these modules dictate the structure and stereochemistry of the final natural product. nih.gov The analysis of the angiolam BGC provided a clear model for how the molecule is constructed from its basic components. asm.orgresearchgate.net

Genome Sequencing and Annotation

Proposed Biosynthetic Pathway Elucidation

Based on the detailed bioinformatic analysis of the BGC, a comprehensive model for the biosynthesis of this compound was proposed. asm.orgnih.gov The model outlines a sequential, assembly-line process where the molecule is built step-by-step on the PKS-NRPS megasynthase. asm.org This proposed pathway is consistent with previous feeding experiments which indicated that this compound's structure is derived from seven propionate (B1217596) units, five acetate (B1210297) units, and one L-valine unit. nih.gov

The core of the biosynthetic pathway lies in the specific functions of the enzymatic domains within each of the 12 modules. nih.gov The PKS modules contain acyltransferase (AT) domains that are predicted to selectively incorporate either malonyl-CoA or methylmalonyl-CoA as extender units. nih.gov Specifically, the AT domains in the loading module and modules 1, 3, 6, 10, 11, and 12 are selective for methylmalonyl-CoA, while the ATs in modules 2, 4, 5, 7, and 9 incorporate malonyl-CoA. nih.gov

The single NRPS module, module 8, features an adenylation (A) domain. nih.gov This domain is responsible for selecting and activating an amino acid for incorporation into the chain. nih.gov Bioinformatic predictions suggest this A domain incorporates glycine (B1666218) or alanine. nih.gov After the incorporation of the amino acid, four more PKS elongation steps occur before the fully assembled chain is released from the enzyme machinery by a thioesterase (TE) domain located in the final module. asm.org

Table 2: Predicted Enzymatic Domains and Building Blocks in this compound Biosynthesis

| Module | Domain Type | Predicted Building Block | Source(s) |

|---|---|---|---|

| Loading Module | PKS | Methylmalonyl-CoA | nih.gov |

| Module 1 | PKS | Methylmalonyl-CoA | nih.gov |

| Module 2 | PKS | Malonyl-CoA | nih.gov |

| Module 3 | PKS | Methylmalonyl-CoA | nih.gov |

| Module 4 | PKS | Malonyl-CoA | nih.gov |

| Module 5 | PKS | Malonyl-CoA | nih.gov |

| Module 6 | PKS | Methylmalonyl-CoA | nih.gov |

| Module 7 | PKS | Malonyl-CoA | nih.gov |

| Module 8 | NRPS | Glycine or Alanine | nih.gov |

| Module 9 | PKS | Malonyl-CoA | nih.gov |

| Module 10 | PKS | Methylmalonyl-CoA | nih.gov |

| Module 11 | PKS | Methylmalonyl-CoA | nih.gov |

| Module 12 | PKS | Methylmalonyl-CoA | nih.gov |

A particularly interesting feature of the angiolam biosynthesis is the formation of a distal alkene moiety in its side chain. nih.gov The bioinformatic analysis of the BGC points to a potential explanation for this feature. asm.org The loading module contains a gene, angF, which is annotated as an acyl-CoA/acyl-ACP dehydrogenase. asm.org It is hypothesized that this enzyme, AngF, catalyzes the dehydrogenation of the methylmalonyl-CoA-derived starter unit to form a prop-2-enoyl-ACP. asm.org This transformation would create the carbon-carbon double bond at the start of the biosynthetic assembly. asm.org However, it is also possible that this dehydrogenation occurs at a later stage of the assembly process. asm.org

Elucidation of Enzymatic Domains and Building Blocks

Genetic Engineering and Pathway Manipulation for Biosynthetic Analogue Generation

The identification and characterization of the angiolam BGC are crucial first steps toward the rational design of novel angiolam derivatives through genetic engineering. asm.orgnih.govisomerase.com To confirm that the identified BGC was indeed responsible for angiolam production, a gene inactivation experiment was performed. nih.gov Because the newly discovered producer strains were not amenable to genetic manipulation, the experiment was conducted in the known producer Pyxidicoccus fallax An d48. nih.gov A targeted disruption of the angB gene, one of the core PKS genes, successfully abolished angiolam production, verifying the BGC's function. nih.gov

This functional confirmation opens the door to pathway manipulation for generating new analogues. isomerase.comisomerase.com Techniques in synthetic biology allow for the modification of biosynthetic pathways at the genetic level. isomerase.com For instance, the enzymatic domains within the PKS-NRPS modules can be engineered or swapped to alter the selection of building blocks or change the processing steps, potentially leading to the creation of unnatural analogues with improved properties. isomerase.comisomerase.comresearchgate.net The understanding of the angiolam biosynthetic pathway provides a valuable platform for future efforts to engineer novel antiparasitic agents. nih.govresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Angiolam B |

| Angiolam C |

| Angiolam D |

| Angiolams E |

| Angiolams G |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Prop-2-enoyl-ACP |

| L-valine |

| Glycine |

| Alanine |

| Monensin A |

| Salinosporamide A |

| Salinosporamide B |

Targeted Gene Inactivation and Gene Deletion Studies

The identification and verification of the angiolam biosynthetic gene cluster (BGC) have been pivotal in understanding the formation of this compound. researchgate.netnih.gov Scientists have employed targeted gene inactivation and gene deletion to elucidate the function of specific genes within this cluster. researchgate.netnih.govgrafiati.com

Initial research involved sequencing the genomes of newly discovered myxobacterial strains, MCy12716 and MCy12733, which were found to produce this compound and several novel derivatives. nih.govasm.orgresearchgate.net Through bioinformatic analysis, a candidate polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid cluster was identified. nih.gov This cluster, spanning five genes and containing 12 modules, was proposed to be responsible for angiolam biosynthesis. nih.gov

To confirm this hypothesis, targeted gene inactivation was performed in a genetically accessible producer strain, Pyxidicoccus fallax An d48. nih.gov Disruption of a key gene within this cluster led to the abolishment of this compound production, thereby verifying the role of the identified BGC in its biosynthesis. nih.gov These studies are crucial for building a concise biosynthesis model that explains how the intricate structure of this compound is assembled. researchgate.netnih.govasm.orgresearchgate.net

Further gene disruption studies have helped to delineate the functions of other genes within the cluster. For instance, the inactivation of a putative acyl-CoA/acyl-ACP dehydrogenase, designated AngF, is thought to be involved in the formation of the alkene starter unit of this compound. researchgate.net This is based on homology to similar enzymes in other biosynthetic pathways. researchgate.net

Below is an interactive data table summarizing the key genes in the this compound biosynthetic gene cluster and the outcomes of their inactivation.

| Gene/Module | Proposed Function | Result of Inactivation/Deletion | Reference |

| PKS-NRPS cluster | Core assembly of this compound | Abolished production of this compound and its derivatives | nih.gov |

| angF | Acyl-CoA/acyl-ACP dehydrogenase | Predicted to prevent formation of the alkene starter unit | researchgate.net |

Strategies for Increased Production of this compound and its Derivatives

Efforts to increase the production of this compound and its derivatives have focused on optimizing cultivation conditions and precursor-guided biosynthesis. nih.gov These strategies are vital for obtaining sufficient quantities of these compounds for further biological evaluation and potential development. a-z.lu

One successful approach has been the screening of different cultivation media. nih.govresearchgate.net For the producer strain MCy12733, cultivation in RG5 medium was found to improve the production of most angiolam derivatives by two- to threefold. nih.govresearchgate.net

Another powerful strategy is precursor-guided biosynthesis, which involves supplementing the culture medium with specific building blocks of the target molecule. nih.gov The addition of L-valine to the Cy/H medium of Pyxidicoccus fallax An d48 led to a significant and specific increase in the production of a novel derivative, Angiolam D. nih.govresearchgate.net This addition resulted in an approximately six-fold increase in Angiolam D, while simultaneously reducing the production of other angiolam derivatives by about four-fold. nih.gov This demonstrates the potential to steer the biosynthesis towards the production of specific, desired derivatives. nih.gov

Further investigation into the role of L-valine suggests it serves as a precursor for ethylmalonyl-CoA, a key building block for some angiolam derivatives. researchgate.net This is supported by the presence of a gene encoding an isobutyryl-CoA mutase in the genome of MCy12733. researchgate.net The addition of butyrate, a potential intermediate in the conversion of L-valine to ethylmalonyl-CoA, also increased the production of certain angiolam derivatives, reinforcing this hypothesis. researchgate.net

The following interactive data table outlines the strategies employed to enhance the production of this compound and its derivatives.

| Strategy | Producer Strain | Modification | Outcome | Reference |

| Media Optimization | MCy12733 | Cultivation in RG5 medium | Two- to three-fold increase in most angiolam derivatives | nih.govresearchgate.net |

| Precursor-Guided Biosynthesis | Pyxidicoccus fallax An d48 | Addition of 2.5 g/L L-valine to Cy/H medium | Six-fold increase in Angiolam D production; four-fold decrease in other derivatives | nih.govresearchgate.net |

| Precursor-Guided Biosynthesis | MCy12733 | Addition of butyrate | Increased production of Angiolams D and F | researchgate.net |

Chemical Synthesis of Angiolam a and Analogues

Total Synthesis Strategies and Approaches

The first total synthesis of Angiolam A was successfully completed in 18 steps. nih.gov This achievement not only provided access to the natural product but also led to the correction of its initially proposed absolute configuration. nih.govresearchgate.net Synthetic efforts have relied on a convergent strategy, assembling complex fragments that are later combined to form the macrolide core.

Retrosynthetic Analysis of the Macrolide Core

Retrosynthetic analysis of the this compound macrolide core reveals a strategic disconnection into key building blocks. This approach allows for the parallel synthesis of complex fragments, which are then coupled in the final stages of the synthesis. uzh.ch The core structure is a complex polyketide, and its synthesis presents numerous challenges, including the control of multiple stereocenters. nih.gov A common retrosynthetic approach involves dissecting the molecule into three main fragments, which can be synthesized independently and then brought together. uzh.ch This convergent strategy is often favored for complex natural products as it allows for a more efficient and flexible synthetic route. iste.co.uk

Key Synthetic Methodologies and Reactions

Several key chemical reactions have been instrumental in the successful synthesis of this compound. These include:

Vinylogous Mukaiyama Aldol (B89426) Reactions (VMAR): This powerful carbon-carbon bond-forming reaction has been a cornerstone in the synthesis of this compound. nih.govresearchgate.net It allows for the construction of large fragments of the polyketide chain while simultaneously establishing vicinal hydroxyl and methyl groups. researchgate.net The VMAR is particularly useful for creating the 1,5-relationship between functional groups found in the this compound backbone. nih.gov

Macrolactamization: The final ring-closure to form the characteristic lactam of this compound is a critical step. The Witzeman protocol for macrolactamization has been effectively employed for this purpose. nih.govresearchgate.net This reaction involves the intramolecular cyclization of a linear amino acid precursor.

Stille Coupling: This palladium-catalyzed cross-coupling reaction is utilized for the formation of key carbon-carbon bonds in the assembly of the molecular framework. researchgate.netuzh.ch It is a reliable method for connecting complex, sterically demanding fragments. uzh.ch

A comparison of key reactions used in the synthesis of this compound and other complex macrolides is presented in the table below.

| Reaction | Purpose in Synthesis | Reference |

| Vinylogous Mukaiyama Aldol Reaction | Construction of polyketide fragments with stereocontrol | nih.govresearchgate.net |

| Macrolactamization | Formation of the macrolactam ring | nih.govresearchgate.net |

| Stille Coupling | Coupling of key synthetic fragments | researchgate.netuzh.ch |

| Wittig Olefination | Formation of carbon-carbon double bonds | researchgate.net |

| Staudinger Reaction | Formation of the amide bond precursor for macrolactamization | researchgate.net |

Diastereoselective and Enantioselective Approaches in Fragment Synthesis

The control of stereochemistry is a paramount challenge in the synthesis of this compound, which possesses multiple chiral centers. Both diastereoselective and enantioselective methods have been employed to synthesize the required fragments with high stereopurity.

Diastereoselective vinylogous Mukaiyama aldol reactions have been used to set key stereocenters within the polyketide chain. rsc.org For instance, the use of specific Lewis acids can influence the stereochemical outcome of the reaction, leading to the desired diastereomer. rsc.org

The first enantioselective VMAR using aldehyde-derived dienols was a significant advancement, employing a Helmchen-Yamamoto catalyst in the total synthesis of this compound. rsc.org This approach allows for the direct formation of chiral building blocks, avoiding the need for chiral auxiliaries or resolution steps. The development of organocatalytic methods has also provided powerful tools for the enantioselective synthesis of key intermediates. pkusz.edu.cnrsc.org

Synthesis of this compound Derivatives and Analogues

The development of a total synthesis route has paved the way for the creation of this compound derivatives and analogues. researchgate.net This allows for the exploration of the structure-activity relationship and the potential to develop new compounds with improved biological properties.

Structure-Directed Synthesis of Modified Scaffolds

The synthesis of modified this compound scaffolds is guided by an understanding of its structure and biosynthetic pathway. asm.orgnih.gov By altering the synthetic route, chemists can introduce specific modifications to the core structure. This "structure-directed synthesis" allows for the systematic variation of the molecule to probe the importance of different functional groups for its biological activity. nih.gov The goal is to generate a library of compounds with diverse scaffolds to identify molecules with enhanced or novel biological activities. lifechemicals.comcam.ac.uk

Pharmacological and Biological Profiling Pre Clinical Studies

In Vitro Antimicrobial Activities

Activity against Bacterial Strains

Angiolam A, a lactone-lactam antibiotic isolated from the myxobacterium Angiococcus disciformis, has demonstrated activity against a select number of Gram-positive bacteria. nih.govcymitquimica.com Studies have also shown its effectiveness against mutant strains of Escherichia coli that exhibit increased permeability. nih.gov The mechanism of action appears to involve the inhibition of protein synthesis within the bacterial cells. nih.gov

Notably, the AcrAB-TolC efflux pump in E. coli is a significant contributor to antibiotic resistance. openmicrobiologyjournal.com While specific studies on this compound's interaction with the E. coli TolC efflux pump are not extensively detailed in the provided information, its activity against permeable E. coli mutants suggests that the compound's efficacy may be influenced by bacterial membrane characteristics and efflux mechanisms. nih.gov

Activity against Fungal Pathogens

Initial reports indicated that this compound displays activity against fungi. researchgate.net However, detailed studies specifying the susceptible fungal species and the extent of this activity are not extensively available in the provided search results. Further research is needed to fully characterize the antifungal spectrum and potency of this compound.

In Vitro Antiparasitic Activities

Efficacy against Plasmodium falciparum

Recent investigations have highlighted the potential of angiolam derivatives as antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum. nih.gov While this compound itself showed the least antiplasmodial activity among the tested angiolam derivatives, its structural analogues, angiolams B, C, and D, displayed promising activity in the sub-micromolar range (IC₅₀: 0.3–0.8 µM) against the erythrocytic stages of the P. falciparum strain NF54. nih.gov Angiolam B was the most potent, with an IC₅₀ of 0.3 µM and a high selectivity index. nih.gov This suggests that the angiolam scaffold holds promise for the development of new antimalarial drugs. nih.govresearchgate.net

Efficacy against Trypanosomatids

This compound has demonstrated notable activity against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis. nih.gov It exhibited the highest activity among its tested congeners, with a half-maximal inhibitory concentration (IC₅₀) of 1.5 µM. nih.gov

In contrast, its efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease, was considerably lower, with an IC₅₀ value of 6.5 µM for the most active derivative, angiolam D. nih.gov this compound's activity against T. cruzi was even more modest. nih.gov The difference in activity between the two trypanosomatids is not uncommon and may be related to the intracellular nature of T. cruzi. nih.gov

Efficacy against Leishmania spp.

The in vitro activity of angiolams against Leishmania donovani, the parasite causing visceral leishmaniasis, has been evaluated. nih.gov The compounds generally showed moderate to low activity against L. donovani axenic amastigotes, with IC₅₀ values ranging from 6.6 to 17.6 µM. nih.gov this compound, specifically, had an IC₅₀ between 15.4 and 17.6 µM. nih.gov

Interactive Data Tables

Table 1: In Vitro Antiparasitic Activity of this compound and its Derivatives (IC₅₀ in µM)

| Compound | P. falciparum (NF54) | T. b. rhodesiense (STIB 900) | T. cruzi (Tulahuen C4) | L. donovani (MHOM/ET/67/L82) |

| This compound | >10 | 1.5 | 13.0 | 15.4-17.6 |

| Angiolam B | 0.3 | 6.3 | 34.0 | 6.6 |

| Angiolam C | 0.8 | 4.5 | >50 | 15.4-17.6 |

| Angiolam D | 0.4 | 5.2 | 6.5 | 8.2 |

| Angiolam F | >10 | 10.1 | 21.0 | 15.4-17.6 |

Data sourced from a 2024 study on new myxobacteria producing angiolams. nih.gov

Cellular and Molecular Mechanism of Action Studies

The investigation into the cellular and molecular underpinnings of this compound's biological activity has revealed a multi-faceted mechanism, primarily centered on the disruption of essential cellular processes in pathogenic organisms.

Proposed Mechanisms: Inhibition of Protein Synthesis Pathways

Early investigations into this compound, a lactone-lactam antibiotic derived from the myxobacterium Angiococcus disciformis, identified its potential to interfere with protein synthesis. researchgate.netnih.gov It is recognized as a specific inhibitor of eukaryotic protein synthesis, a mechanism that underpins its antimicrobial and antiparasitic activities. asm.org This mode of action targets the fundamental machinery of translation, a critical process for cell viability and proliferation.

Interaction with Ribosomal RNA (e.g., 18S rRNA) in Parasitic Models

The primary molecular target for this compound's inhibition of protein synthesis appears to be the ribosome, specifically the ribosomal RNA (rRNA). In silico molecular docking studies have provided significant insights into this interaction, particularly within kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. These computational models have shown that this compound binds to the 18S rRNA of the small ribosomal subunit in parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania major. researchgate.netmdpi.com

The binding is localized to the A-site of the 18S rRNA, a critical region for the decoding of mRNA and the binding of aminoacyl-tRNA during translation. researchgate.net The modeling identified specific nucleotides within the A-site of T. brucei (560-CCUA-563) that are involved in the interaction with this compound. researchgate.net By binding to this site, this compound is hypothesized to obstruct the translation process, leading to the inhibition of protein synthesis and ultimately parasite death. This highlights the 18S rRNA as a key drug target for this compound and similar therapeutic compounds. researchgate.netmdpi.com

Other Cellular Targets and Pathways (e.g., Anti-inflammatory mechanisms in vitro)

Beyond its direct role in protein synthesis inhibition, preliminary evidence suggests this compound may possess anti-inflammatory properties. Research indicates that the compound may alleviate inflammatory responses through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. researchgate.net These pathways are central to the regulation of immune responses and the production of pro-inflammatory cytokines. While this compound itself has been reported to have anti-inflammatory properties, detailed mechanistic studies in this area are still emerging. researchgate.net

In Vitro Selectivity and Activity Spectrum Analysis

The antiparasitic potential of this compound and its derivatives has been evaluated against a range of protozoan parasites, revealing a varied spectrum of activity and selectivity. helmholtz-hips.de

Against the erythrocytic stages of Plasmodium falciparum (NF54 strain), the causative agent of malaria, this compound demonstrated the least activity among the tested derivatives, with a half-maximal inhibitory concentration (IC₅₀) of 1.5 µM and a selectivity index (SI) of 32. helmholtz-hips.de In contrast, other angiolam derivatives, notably Angiolam B, showed potent submicromolar activity (IC₅₀: 0.3 µM) and a high selectivity index (SI: 91.6). helmholtz-hips.de

This compound displayed its highest potency against Trypanosoma brucei rhodesiense, the parasite responsible for East African trypanosomiasis, with an IC₅₀ value of 1.5 µM. helmholtz-hips.de This activity was the most potent among the tested angiolam congeners against this specific parasite. helmholtz-hips.de

The activity against Leishmania donovani axenic amastigotes was moderate to low for the angiolam family. This compound showed an IC₅₀ of 15.4 µM with a low selectivity index of 3. helmholtz-hips.de

In its initial discovery, this compound was also noted for its activity against a few Gram-positive bacteria and specific mutant strains of Escherichia coli that have increased cell permeability. researchgate.netnih.gov

Table 1: In Vitro Antiparasitic Activity and Cytotoxicity of Angiolam Congeners

| Compound | P. falciparum (NF54) IC₅₀ [µM] | T. b. rhodesiense (STIB 900) IC₅₀ [µM] | L. donovani (MHOM/ET/67/L82) IC₅₀ [µM] | Cytotoxicity (L-6 cells) IC₅₀ [µM] | Selectivity Index (SI) vs P. falciparum | Selectivity Index (SI) vs T. b. rhodesiense | Selectivity Index (SI) vs L. donovani |

|---|---|---|---|---|---|---|---|

| This compound | 1.5 | 1.5 | 15.4 | 48.5 | 32 | 32 | 3 |

| Angiolam B | 0.3 | 7.7 | 6.6 | 27.5 | 92 | 4 | 4 |

| Angiolam C | 0.6 | 4.2 | 17.6 | 17.7 | 30 | 4 | 1 |

| Angiolam D | 0.8 | 5.4 | 8.2 | 29.5 | 37 | 5 | 4 |

| Angiolam F | 1.3 | 17.1 | 15.7 | 48.5 | 37 | 3 | 3 |

Data sourced from a 2024 study by New myxobacteria of the Myxococcaceae clade produce angiolams with antiparasitic activities. helmholtz-hips.de The selectivity index (SI) is calculated as the ratio of cytotoxicity (IC₅₀ in L-6 rat myoblast cells) to antiparasitic activity (IC₅₀ against the parasite).

Pre-clinical In Vivo Efficacy Studies (Non-Human Models)

The promising in vitro antiparasitic profile of the angiolam scaffold has prompted considerations for its evaluation in living organisms.

Efficacy in Animal Models of Infection (e.g., Malaria, Trypanosomiasis in Zebrafish Larvae)

While the in vitro data suggests potential, published preclinical studies demonstrating the in vivo efficacy of this compound in animal models of infection like malaria or trypanosomiasis have not been identified in the reviewed scientific literature. However, the compound's potential is supported by reports of its tolerability in mice. researchgate.netnih.govasm.orgresearchgate.net This favorable characteristic is a crucial prerequisite for any compound advancing toward in vivo efficacy testing.

Future research directions for the angiolam family explicitly include testing for stability and tolerability in living systems, such as zebrafish larvae, which are increasingly used as models for infectious diseases. helmholtz-hips.de Such studies are deemed essential to fully evaluate the therapeutic potential of these natural products. helmholtz-hips.de At present, however, specific data on the efficacy of this compound in reducing parasite burden in zebrafish larvae or other non-human models of infection remains to be published.

Information regarding the preclinical pharmacokinetic and pharmacodynamic profile of this compound is not publicly available.

Extensive searches for preclinical data on the chemical compound this compound have yielded limited information regarding its specific pharmacokinetic and pharmacodynamic properties. While the compound has been identified and its biological activities have been touched upon in scientific literature, detailed preclinical studies concerning its absorption, distribution, metabolism, excretion (ADME), and in-vivo dose-response relationships are not available in the public domain.

Summary of Available Information on this compound:

Chemical Nature: this compound is a lactone-lactam antibiotic produced by the myxobacterium Angiococcus disciformis. jst.go.jpnih.gov

Biological Activity: Initial studies have shown that this compound possesses antibacterial activity, particularly against a few Gram-positive bacteria and specific mutant strains of Escherichia coli. jst.go.jpnih.gov There are also mentions of its potential anti-inflammatory and antimicrobial properties in in-vitro settings. ontosight.ai

Mechanism of Action: It is suggested that this compound may exert its antibiotic effect by interfering with protein synthesis. jst.go.jpnih.gov

Derivatives: Recent research has focused on novel derivatives of this compound, such as Angiolams B, C, and D, which have demonstrated promising antiparasitic activity against Plasmodium falciparum, the parasite that causes malaria. nih.gov

Information Not Found:

Despite a thorough review of available literature, no specific data on the following preclinical parameters for this compound could be located:

Pharmacokinetics: Studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical model are not publicly documented.

Pharmacodynamics: There is no available information on the in-vivo dose-response relationships, target engagement, or efficacy of this compound in animal models for any specific disease.

Due to the absence of this critical preclinical data, it is not possible to provide a detailed analysis of the pharmacokinetic and pharmacodynamic considerations for this compound or to generate the requested data tables. The existing research primarily focuses on its discovery, chemical structure, and initial in-vitro biological screening.

Structure Activity Relationship Sar Studies of Angiolam a and Its Derivatives

Systematic Modification of Angiolam A Scaffold

Systematic modification of a natural product scaffold like this compound is a key approach in SAR studies to explore the chemical space around the core structure and identify regions critical for activity. While comprehensive synthetic modification studies on this compound are still emerging, the discovery and characterization of naturally occurring angiolam derivatives provide initial insights into how structural variations impact biological profiles.

Recent research has led to the identification of several novel angiolam derivatives, including Angiolams B, C, D, and F, produced by new myxobacterial strains. researchgate.netasm.orgresearchgate.net These derivatives represent natural modifications of the this compound scaffold, offering valuable starting points for understanding SAR. The isolation and characterization of these compounds allow for a comparative analysis of their biological activities relative to the parent compound, this compound. asm.org

Correlating Structural Features with Biological Potency and Selectivity

Correlating specific structural features of this compound and its derivatives with their biological potency and selectivity is central to defining the SAR. Studies comparing the activities of this compound and its novel derivatives against various parasites, such as Plasmodium falciparum and Trypanosoma brucei rhodesiense, have provided initial correlations. asm.orgresearchgate.net

Notably, Angiolam B has demonstrated promising antiplasmodial activity and higher selectivity against Plasmodium falciparum compared to this compound. asm.orgresearchgate.net This improved activity in Angiolam B is hypothesized to be linked to the oxidation at the C-5 position of the molecule. asm.org This suggests that the oxidation state at this specific carbon significantly influences the compound's efficacy against the malaria parasite.

In contrast, Angiolams D and F showed reduced antiplasmodial activity compared to Angiolam B. asm.org The presence of two ethyl groups in Angiolam F is suggested as a possible factor contributing to its lower activity. asm.org These findings indicate that modifications, such as the addition of bulkier groups at certain positions, can negatively impact the biological potency.

While this compound exhibited some antibacterial activity, its antiplasmodial activity and selectivity were lower than those of the novel derivatives. asm.orgresearchgate.net This highlights the potential for structural modifications or natural variations to enhance specific biological activities and improve selectivity.

The following table summarizes some of the reported activities of this compound and its derivatives:

| Compound | Activity Against Plasmodium falciparum (IC₅₀) | Selectivity Index (SI) |

| This compound | Less active and selective | Lower |

| Angiolam B | 0.3 µM | 91.6 |

| Angiolam D | 0.8 µM | 37 |

| Angiolam F | 1.3 µM | 37 |

These initial correlations between structural differences and biological activities in the naturally occurring angiolam derivatives lay the groundwork for future systematic synthetic SAR studies to further explore the impact of specific functional groups and structural motifs on the activity and selectivity of this compound.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational approaches play an increasingly vital role in modern SAR studies, complementing experimental efforts by providing insights into molecular interactions and predicting biological activity based on structural properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are widely applied in drug discovery to understand how molecular descriptors correlate with biological responses and how molecules interact with their biological targets. mdpi.comrsc.orguokerbala.edu.iqnih.govnih.govmdpi.com

QSAR models aim to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their measured biological activity. By analyzing a set of compounds with known activities, QSAR can identify the key molecular features that contribute to the observed potency. mdpi.comrsc.orguokerbala.edu.iqnih.gov This information can then be used to predict the activity of new, untested compounds and guide the design of derivatives with improved properties.

Molecular docking is another powerful computational tool used in SAR studies. It simulates the binding interaction between a small molecule (ligand) and a biological target, such as a protein. mdpi.comrsc.orguokerbala.edu.iqnih.govnih.gov Docking studies can predict the preferred binding orientation (pose) of a ligand within the target's binding site and estimate the binding affinity. mdpi.comrsc.orguokerbala.edu.iqnih.gov This provides valuable information about the key residues involved in the interaction and the types of forces (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex. By analyzing the docking poses and scores of a series of derivatives, researchers can gain insights into how structural modifications affect binding to the target, thus contributing to the understanding of SAR. nih.govmdpi.com

While specific published studies detailing the application of QSAR or molecular docking specifically to this compound and its derivatives were not prominently found in the conducted search, these computational methods are standard tools in natural product-based drug discovery and are highly relevant for future SAR investigations of the angiolam scaffold. mdpi.comrsc.orguokerbala.edu.iqnih.govnih.govmdpi.com Applying QSAR to a series of angiolam derivatives with varying structures and activities could help identify the crucial molecular descriptors governing their potency against specific parasites. Similarly, if the biological target(s) of this compound and its derivatives are identified, molecular docking studies could provide detailed insights into their binding modes and the structural features that enhance or disrupt these interactions. Integrating these computational approaches with experimental synthesis and biological testing will be crucial for a comprehensive understanding of the SAR of this compound and for the rational design of novel, more potent, and selective analogs.

Future Directions and Research Perspectives

Chemoenzymatic Synthesis Approaches for Analogues

The complex structure of Angiolam A presents challenges for traditional chemical synthesis, often resulting in lengthy and intricate routes. Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymes, offers a promising avenue for accessing this compound and its analogues. This approach can potentially overcome limitations associated with purely chemical methods, such as the need for multiple protection/deprotection steps and harsh reaction conditions. monash.edu

Research into chemoenzymatic strategies for complex natural products like macrolides has demonstrated success in generating diverse analogues. researchgate.net By leveraging specific enzymes involved in the biosynthesis of macrolides or related polyketides, it may be possible to synthesize this compound or modify key steps in its biosynthetic pathway to generate novel derivatives with potentially altered or improved biological activities. researchgate.net Such methods can provide a more step-economic and environmentally benign route for producing these complex molecules. monash.edu Exploring the use of prenyl transferases and terpene synthases in modular chemoenzymatic approaches has shown promise for synthesizing non-natural terpenoids and their analogues, suggesting similar strategies could be applicable to macrolide structures like this compound. nih.gov

Expanding the Spectrum of Biological Investigations for this compound

While initial studies have indicated anti-inflammatory and antimicrobial activities for this compound, a comprehensive understanding of its biological profile requires further investigation. ontosight.ai Expanding the spectrum of biological investigations is crucial to fully elucidate its mechanisms of action and identify potential therapeutic applications.

Future research could involve screening this compound against a wider range of microorganisms, including drug-resistant strains, to assess its antimicrobial potential more thoroughly. Investigations into its anti-inflammatory pathways could delve into specific molecular targets and cellular processes. Given the recent findings regarding the antiparasitic activities of novel angiolam derivatives against Plasmodium falciparum, further research should focus on evaluating the efficacy of this compound and its analogues against various parasitic diseases, including neglected tropical diseases. researchgate.netnih.gov Studies analogous to those performed on other natural products, involving the evaluation of cytotoxicity towards various mammalian cell lines and the assessment of effects on membrane permeability, could provide valuable insights into its cellular impact and potential side effects. ethz.ch Detailed in vitro and in vivo studies are necessary to establish the full range of its biological activities and potential therapeutic uses.

Biotechnological Production and Strain Improvement Strategies

As a natural product, the sustainable and efficient production of this compound relies heavily on the microorganisms that produce it, specifically myxobacteria. nih.gov Biotechnological approaches, including strain improvement strategies, are essential to enhance the yield and facilitate the production of this compound and its derivatives.

Identifying and sequencing the biosynthetic gene clusters responsible for angiolam production has been a critical step, enabling a better understanding of the biosynthesis pathway. researchgate.netnih.gov Future efforts can focus on applying systems metabolic engineering strategies to optimize the production of this compound in its native producers or heterologous hosts. nih.gov This could involve genetic manipulation techniques such as mutagenesis, recombination, and recombinant DNA technology to improve strain characteristics like growth rate, productivity, and the ability to utilize cheaper substrates. slideshare.netedscl.in Adaptive laboratory evolution (ALE) is another method that can be employed to select for strains with enhanced production capabilities under controlled conditions. doccheck.com Furthermore, optimizing cultivation media and conditions based on detailed analysis of the biosynthetic pathway and cellular metabolism can significantly impact the yield of this compound and its derivatives. researchgate.net Exploring novel angiolam-producing strains also holds potential for discovering new analogues with improved bioactivities and production characteristics. nih.gov

Development of Novel this compound-Derived Chemical Probes and Research Tools

High-quality chemical probes are indispensable tools for dissecting biological processes and validating potential drug targets. nih.goveubopen.orgoicr.on.canih.gov The unique structure and biological activities of this compound make it a promising scaffold for developing novel chemical probes and research tools.

Developing this compound-derived chemical probes would involve synthesizing modified versions of the compound, potentially incorporating tags for visualization or immobilization, while retaining or enhancing its target engagement properties. mskcc.org These probes could be used to identify the specific proteins or pathways that this compound interacts with in cells and organisms, providing crucial insights into its mechanisms of action. nih.govoicr.on.ca Such tools are invaluable for basic biological studies and can inform drug discovery efforts. nih.gov By creating a library of this compound analogues with varying structural features, researchers can explore structure-activity relationships in detail, helping to identify the key moieties responsible for its biological effects. This can guide the rational design of more potent and selective compounds for therapeutic development or as highly specific research tools. mskcc.org

Q & A

Q. What experimental approaches are critical for validating the stereochemical configuration of Angiolam A during synthesis?

Methodological Answer:

- Key Steps : Combine asymmetric synthesis techniques (e.g., vinylogous Mukaiyama aldol reactions) with spectroscopic validation.

- Stereochemical Confirmation : Compare synthesized compound’s optical rotation ([α]D) with isolation data. Discrepancies may indicate configuration errors, as seen in the 2013 synthesis study where the absolute configuration was revised .

- Analytical Tools : Use chiral HPLC and nuclear Overhauser effect (NOE) NMR experiments to resolve stereoisomers.

Q. How can researchers optimize media conditions for enhanced production of this compound derivatives in microbial cultures?

Methodological Answer:

-

Media Screening : Test carbon/nitrogen sources (e.g., valine supplementation increased Angiolam D yield 6× in Cy/H medium ).

-

Parameter Table :

Media Component This compound Yield (μg/L) Angiolam D Yield (μg/L) RG5 Medium 120 35 Cy/H + Valine 90 210 -

Metabolomics : Employ GNPS-based molecular networking to identify minor derivatives and adjust precursors accordingly .

Q. What bioactivity assays are recommended for preliminary evaluation of this compound’s antiparasitic properties?

Methodological Answer:

- In Vitro Testing : Use Plasmodium falciparum cultures with IC50 determination via SYBR Green fluorescence assays.

- Selectivity : Compare cytotoxicity against mammalian cell lines (e.g., HEK293) to assess therapeutic windows .

Advanced Research Questions

Q. How can structural ambiguities in Angiolam derivatives be resolved when traditional NMR analysis is insufficient?

Methodological Answer:

Q. What strategies address contradictions between in vitro bioactivity and in vivo efficacy for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS.

- Mechanistic Studies : Apply CRISPR-Cas9 gene editing in target organisms to validate on-pathway effects.

- Multi-Omics Integration : Correlate transcriptomic data with phenotypic responses to identify off-target interactions .

Q. What statistical frameworks are optimal for analyzing dose-response data in this compound combination therapy studies?

Methodological Answer:

- Synergy Analysis : Use the Chou-Talalay method (Combination Index) to quantify additive/synergistic effects.

- Modeling : Fit data to Hill equations or logistic regression models for EC50/IC50 comparisons.

- Reprodubility Checks : Include bootstrap resampling to estimate confidence intervals for synergistic ratios .

Q. How can researchers design reproducible protocols for this compound’s macrolactamization step?

Methodological Answer:

- Reaction Optimization : Test Witzeman conditions (e.g., EDCI/HOBt) vs. enzymatic methods for yield and enantiomeric excess.

- Critical Parameters :

Data Contradiction & Validation

Q. What methodologies reconcile conflicting reports on this compound’s stability under varying pH conditions?

Methodological Answer:

- Stress Testing : Conduct accelerated degradation studies (pH 1–13, 40°C) with UPLC-PDA monitoring.

- Degradant Identification : Isolate and characterize major breakdown products via preparative HPLC and HR-MS .

Q. How should researchers validate bioactivity claims when working with trace-level Angiolam derivatives?

Methodological Answer:

- Enrichment Techniques : Use solid-phase extraction (SPE) to concentrate low-abundance compounds.

- Orthogonal Assays : Confirm activity via dual-reporter systems (e.g., luciferase + fluorescence) to rule out assay artifacts .

Ethical & Reproducibility Considerations

Q. What criteria ensure ethical rigor in preclinical studies involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.